molecular formula C10H8N2O B2771860 Isoquinoline-6-carboxamide CAS No. 1158754-94-9

Isoquinoline-6-carboxamide

Cat. No. B2771860
CAS RN: 1158754-94-9
M. Wt: 172.187
InChI Key: MBJVWMQHKCGMLZ-UHFFFAOYSA-N
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Description

Isoquinoline-6-carboxamide is a compound that falls under the category of isoquinolines . Isoquinolines are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of isoquinoline derivatives has been a topic of interest in organic chemistry. The Pictet-Spengler reaction is a classical method for the synthesis of tetrahydroisoquinolines . This reaction involves the cyclization and condensation of beta-arylethylamine and carbonyl compounds in the presence of hydrogen chloride .


Molecular Structure Analysis

The molecular structure of Isoquinoline-6-carboxamide consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) .


Physical And Chemical Properties Analysis

Isoquinoline-6-carboxamide is a solid at room temperature . It has a molecular weight of 172.19 .

Scientific Research Applications

Anti-Inflammatory Activity

Isoquinoline-1-carboxamide derivatives have been found to exhibit potent anti-inflammatory activities . In a study, these compounds were evaluated for their effects on lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators in BV2 microglial cells . Among the tested compounds, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide exhibited a potent anti-inflammatory effect through inhibition of LPS-induced production of pro-inflammatory mediators such as IL-6, TNF-α, and NO .

Anti-Migratory Activity

The same study also found that these compounds have anti-migratory effects . Specifically, N-(2-hydroxyphenyl)isoquinoline-1-carboxamide was found to inhibit LPS-induced cell migration .

Neuroprotective Effects

Isoquinoline-1-carboxamide derivatives have been associated with neuroprotective effects . The anti-inflammatory and anti-migratory activities of these compounds can contribute to their neuroprotective properties, as inflammation and cell migration are involved in the pathogenesis of various neurodegenerative disorders .

Inhibition of MAPKs/NF-κB Pathway

Isoquinoline-1-carboxamide derivatives, particularly N-(2-hydroxyphenyl)isoquinoline-1-carboxamide, have been found to inhibit the MAPKs/NF-κB pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation, and its inhibition can contribute to the anti-inflammatory and anti-migratory effects of these compounds .

Potential Therapeutic Applications in Neurodegenerative Disorders

Given their anti-inflammatory, anti-migratory, and neuroprotective effects, isoquinoline-1-carboxamide derivatives may have beneficial impacts on various neurodegenerative disorders associated with neuroinflammation and microglial activation .

Drug Development

Isoquinoline-1-carboxamide derivatives, due to their broad spectrum of bioactivity, have received considerable attention as a core template in drug design . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .

Safety and Hazards

Isoquinoline-6-carboxamide may cause skin and eye irritation . It is recommended to handle this compound with appropriate protective equipment and to seek medical advice if irritation occurs .

Future Directions

Isoquinoline derivatives have been studied for their potential biological activities and therapeutic applications . The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Therefore, future research may focus on exploring the biological activities of Isoquinoline-6-carboxamide and developing more efficient synthesis methods.

Mechanism of Action

Target of Action

Isoquinoline-6-carboxamide primarily targets the peripheral benzodiazepine receptor (PBR) . This receptor shares a close physical association with the permeability transition pore complex (PTPC), a pivotal regulator of cell death located at mitochondrial contact sites . It also targets protein kinases (PKs) , which are the main regulators of cell survival and proliferation .

Mode of Action

Isoquinoline-6-carboxamide interacts with its targets, leading to changes in cellular processes. For instance, it induces antioxidant inhibitable collapse of the inner mitochondrial membrane potential and mitochondrial swelling in certain human leukemia cells . It also down-regulates Bcl-2 and up-regulates BAX and Caspase-3 .

Biochemical Pathways

The compound affects several biochemical pathways. This suggests that the cytotoxicity of Isoquinoline-6-carboxamide relies upon Bcl-2 resistant generation of oxidative stress . It also inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) including extracellular signal-regulated kinase 1/2, c-Jun N-terminal kinase, and p38 MAPK .

Pharmacokinetics

The ADME properties of Isoquinoline-6-carboxamide derivatives have been assessed in silico. All of the most potent compounds are orally bioavailable without blood-brain barrier penetration . This suggests that these compounds have good absorption, distribution, metabolism, and excretion properties, which can impact their bioavailability.

Result of Action

The molecular and cellular effects of Isoquinoline-6-carboxamide’s action are significant. It shows good anti-proliferative activities against several cell lines . It also suppresses lipopolysaccharide (LPS)-induced inflammation and cell migration in BV2 microglial cells .

properties

IUPAC Name

isoquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c11-10(13)8-1-2-9-6-12-4-3-7(9)5-8/h1-6H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJVWMQHKCGMLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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